2-Fluoro-6-metilpiridina

Descripción general

Descripción

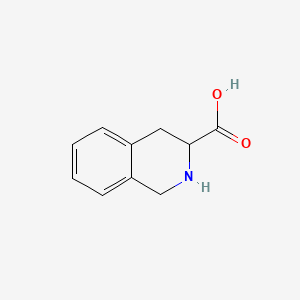

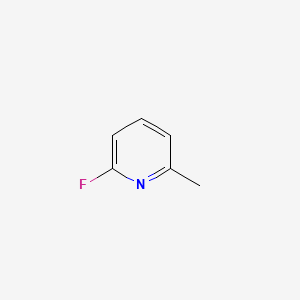

2-Fluoro-6-methylpyridine , also known as 2-fluoro-6-picoline , is a chemical compound with the molecular formula C₆H₆FN . It is a heterocyclic aromatic compound containing a fluorine atom and a methyl group on a pyridine ring. The compound is used in various applications, including organic synthesis and pharmaceutical research .

Synthesis Analysis

2-Fluoro-6-methylpyridine can be synthesized via diazotization of 2-amino-6-methylpyridine in a solution containing hydrogen fluoride (HF) and 40% pyridine. This reaction leads to the formation of the desired compound .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methylpyridine consists of a six-membered pyridine ring with a fluorine atom at position 2 and a methyl group at position 6. The compound’s chemical formula is C₆H₆FN .

Chemical Reactions Analysis

2-Fluoro-6-methylpyridine can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving its fluorine and methyl substituents. These reactions are essential for its use in organic synthesis and drug development .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Síntesis de piridinas fluoradas

2-Fluoro-6-metilpiridina: es un intermediario clave en la síntesis de diversas piridinas fluoradas. Estos compuestos son de gran interés debido a sus propiedades físicas, químicas y biológicas únicas, que se ven mejoradas por la presencia de átomos de flúor. La naturaleza atrayente de electrones del átomo de flúor conduce a una menor basicidad y reactividad en comparación con los análogos clorados y bromados .

Radiofármacos

Este compuesto también se utiliza en la preparación de piridinas sustituidas con 18F, que son agentes de imagenología potenciales para las exploraciones de tomografía por emisión de positrones (PET). Estos agentes se pueden usar en radioterapia local para el cáncer, proporcionando un método no invasivo para diagnosticar y controlar la progresión de la enfermedad .

Química agrícola

En el sector agrícola, This compound sirve como bloque de construcción para el desarrollo de nuevos productos con propiedades físicas, biológicas y ambientales mejoradas. La introducción de átomos de flúor en las estructuras de plomo es una modificación común para mejorar la actividad de los agroquímicos .

Desarrollo farmacéutico

Aproximadamente el 10% de los productos farmacéuticos utilizados en el tratamiento médico contienen un átomo de flúorThis compound puede ser un precursor para la síntesis de estos compuestos medicinales fluorados, que a menudo exhiben una mayor potencia y estabilidad .

Síntesis orgánica

Este compuesto participa en diversas reacciones de síntesis orgánica, como la reacción de Umemoto y la reacción de Balts-Schiemann. Actúa como un reactivo versátil para introducir átomos de flúor en moléculas orgánicas, lo que puede conducir al descubrimiento de nuevos compuestos con posibles aplicaciones terapéuticas .

Ciencia de materiales

This compound: se está investigando por su aplicación en ciencia de materiales, particularmente en la síntesis de materiales avanzados que requieren la incorporación de flúor para propiedades mejoradas, como una mayor resistencia a los disolventes y estabilidad térmica .

Mecanismo De Acción

Target of Action

It is known that fluorinated pyridines, such as 2-fluoro-6-methylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It is known that fluoropyridines are less reactive than their chlorinated and brominated analogues due to reduced basicity . This suggests that 2-Fluoro-6-methylpyridine may interact with its targets in a unique manner compared to other pyridines.

Biochemical Pathways

It is known that fluoropyridines are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Fluoro-6-methylpyridine may play a role in such reactions, potentially affecting related biochemical pathways.

Result of Action

The presence of fluorine in the compound is known to confer interesting and unusual properties, which may result in unique molecular and cellular effects .

Action Environment

It is known that the compound is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, exposure to air, and pH.

Propiedades

IUPAC Name |

2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMNVTJFUISBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193673 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-22-7 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 407-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-fluoro-6-methylpyridine undergo halogen exchange reactions with bromotrimethylsilane or iodotrimethylsilane like some other substituted pyridines?

A1: Based on the research findings [], 2-fluoro-6-methylpyridine would likely be unreactive in halogen exchange reactions involving bromotrimethylsilane or iodotrimethylsilane. The study highlights that the presence of a 2-fluoro substituent, especially in combination with a 6-methyl group, inhibits this type of reaction. The researchers propose that the formation of N-trimethylsilylpyridinium salts is a crucial intermediate step in these halogen exchange reactions, and the 2-fluoro and 2,6-dihalo-substituted pyridines do not readily form these intermediates. Therefore, they remain unreactive under the reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)